molecular formula C11H9Cl2NO3 B1669389 Cyclanilide CAS No. 113136-77-9

Cyclanilide

Cat. No.: B1669389
CAS No.: 113136-77-9
M. Wt: 274.1 g/mol
InChI Key: GLWWLNJJJCTFMZ-UHFFFAOYSA-N
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Description

Cyclanilide is a plant growth regulator primarily used in agriculture. It is known for its ability to induce lateral bud outgrowth and is commonly used in cotton cultivation to control growth and enhance defoliation. This compound is a monocarboxylic acid that is cyclopropanecarboxylic acid substituted by a 3,5-dichlorophenylcarbamoyl group at position 1 .

Mechanism of Action

Target of Action

Cyclanilide, a plant growth regulator, primarily targets auxin-regulated processes in plants . It interacts with auxin transport and signaling, affecting the movement of Indole-3-acetic acid (IAA), a principal natural auxin . This compound also modulates cytokinin biosynthesis and signaling pathways .

Mode of Action

This compound inhibits the binding of both NPA and IAA, acting as a noncompetitive inhibitor with inhibition constants (Ki) of 40 and 2.3 μM, respectively . This interaction with auxin-regulated processes is distinct from other auxin transport inhibitors . This compound also affects polar auxin transport, demonstrated by the inhibited movement of [3H]IAA in etiolated corn coleoptiles .

Biochemical Pathways

This compound affects several biochemical pathways. It results in a marked increase (approximately 2-fold) in the level of zeatin riboside and a significant decrease (approximately 2-fold) in the level of abscisic acid (ABA) . The cytokinin (CTK) oxidase 1 (CKX1) gene, involved in zeatin metabolism, is down-regulated after this compound treatment . This compound also up-regulates the expressions of CTK receptor genes WOODEN LEG and the CTK type-A response regulators genes ARR3 and ARR9 .

Pharmacokinetics

This compound has a low aqueous solubility and is relatively volatile . . These properties impact the bioavailability of this compound in the environment.

Result of Action

This compound’s action results in massive reprogramming of the axillary bud transcriptome, implicating several hormones in the response . It stimulates bud growth, which might involve CTK biosynthesis and signaling, including genes CKX1 and ARR3/9 . This compound also down-regulates ABA signal response genes protein phosphatase 2C genes ABI2 and ABI5 .

Biochemical Analysis

Biochemical Properties

Cyclanilide interacts with several biomolecules, notably auxin, a key hormone in plant growth and development . This compound’s activity has been compared with that of auxin transport inhibitors, demonstrating that it affects polar auxin transport . This interaction with auxin-regulated processes is distinct from other auxin transport inhibitors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with auxin transport and signaling in plants . It has been observed to inhibit the influx of auxin into cells in etiolated zucchini hypocotyls . This interaction with auxin transport and signaling pathways influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the binding of auxin with an IC50 of 50 μM . This compound is a noncompetitive inhibitor of both auxin and auxin transport inhibitor binding, with inhibition constants (Ki) of 40 and 2.3 μM, respectively . This interaction with auxin-regulated processes provides a possible mechanism of action for this compound when used as a plant growth regulator .

Temporal Effects in Laboratory Settings

This compound has a low aqueous solubility and is relatively volatile . It is not persistent in soil systems but may be in water under some conditions . Over time, this compound may cause adverse reproduction/development effects and is a possible neurotoxin .

Dosage Effects in Animal Models

It may cause adverse reproduction/development effects and is a possible neurotoxin .

Metabolic Pathways

This compound is involved in the cytokinin biosynthesis and signaling pathways . It has been observed to cause a marked increase in the level of zeatin riboside and a significant decrease in the level of abscisic acid .

Transport and Distribution

This compound affects the transport and distribution of auxin within cells . It has been observed to inhibit the influx of auxin into cells in etiolated zucchini hypocotyls .

Subcellular Localization

Given its role in auxin transport and signaling, it is likely that it is localized in areas where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclanilide can be synthesized through various chemical reactions. One common method involves the reaction of cyclopropanecarboxylic acid with 3,5-dichlorophenyl isocyanate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dichloroethane .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solid-phase extraction and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Cyclanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce a variety of substituted this compound derivatives .

Scientific Research Applications

Cyclanilide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cyclanilide is unique in its ability to promote lateral bud growth and enhance defoliation. Similar compounds include:

This compound stands out due to its specific effects on cytokinin and auxin pathways, making it a valuable tool in both agricultural and scientific research.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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InChI

InChI=1S/C11H9Cl2NO3/c12-6-1-2-8(7(13)5-6)14-9(15)11(3-4-11)10(16)17/h1-2,5H,3-4H2,(H,14,15)(H,16,17)
Source PubChem
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InChI Key

GLWWLNJJJCTFMZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5032600
Record name Cyclanilide
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Molecular Weight

274.10 g/mol
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Physical Description

White solid with no characteristic odor; [Reference #1]
Record name Cyclanilide
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Solubility

Low solubility in water, soluble in organic solvents., Solubility (g/100 ml): acetone 5.29; acetonitrile 0.50; dichloromethane 0.17; ethylacetate 3.18; hexane <0.0001; methanol 5.91; 1-octanol 6.72; 2-propanol 6.82.
Record name CYCLANILIDE
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Density

1.4691 - 1.482 g/ml @ 20 °C
Record name CYCLANILIDE
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Vapor Pressure

0.00000001 [mmHg]
Record name Cyclanilide
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Color/Form

Powdery solid

CAS No.

113136-77-9
Record name Cyclanilide
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Record name Cyclanilide [ISO]
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Record name 1-(2,4-dichlorophenylcarbamoyl)cyclopropancarboxylic acid
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Record name Cyclopropanecarboxylic acid, 1-[[(2,4-dichlorophenyl)amino]carbonyl]
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Melting Point

195.5 °C
Record name CYCLANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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